molecular formula C12H16FNO B13236298 3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol

3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol

Cat. No.: B13236298
M. Wt: 209.26 g/mol
InChI Key: JBHANHZRXGDCOT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. The presence of a fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1,4-dimethylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and increased production efficiency. The use of catalytic hydrogenation and other green chemistry techniques can also be employed to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-1,4-dimethylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of fluorine, which may result in different pharmacological properties.

    3-(4-Methylphenyl)-1,4-dimethylpyrrolidin-3-ol: Contains a methyl group instead of fluorine, leading to variations in biological activity and chemical reactivity.

    3-(4-Nitrophenyl)-1,4-dimethylpyrrolidin-3-ol: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,4-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C12H16FNO/c1-9-7-14(2)8-12(9,15)10-3-5-11(13)6-4-10/h3-6,9,15H,7-8H2,1-2H3

InChI Key

JBHANHZRXGDCOT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1(C2=CC=C(C=C2)F)O)C

Origin of Product

United States

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